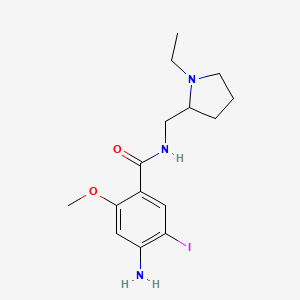

Amisulpride EP impurity C

概要

説明

Amisulpride EP Impurity C, also known as 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide, is a chemical compound with the molecular formula C15H22IN3O2 and a molecular weight of 403.26 g/mol . It is an impurity associated with the antipsychotic drug amisulpride, which is used to treat schizophrenia and other mental health disorders .

準備方法

The preparation of Amisulpride EP Impurity C involves several synthetic routes and reaction conditions. One method includes the self-condensation reaction of a precursor compound in the presence of a condensing agent and an activating agent at temperatures ranging from 10°C to 70°C . The molar ratios of the precursor compound to the condensing and activating agents are typically 1:0.4-0.7 . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

化学反応の分析

Amisulpride EP Impurity C undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

科学的研究の応用

Amisulpride EP Impurity C has several scientific research applications, including:

Pharmaceutical Research: It is used as a reference standard in the impurity profiling of amisulpride formulations. This helps ensure the safety and efficacy of the drug by identifying and quantifying impurities.

Analytical Chemistry: It is used in the development and validation of analytical methods, such as high-performance liquid chromatography and mass spectrometry.

Toxicological Studies: It is used to study the toxicological profile of amisulpride and its impurities, contributing to the overall safety assessment of the drug.

作用機序

類似化合物との比較

Amisulpride EP Impurity C can be compared with other impurities and related compounds of amisulpride, such as:

Amisulpride EP Impurity A: 2-(Aminomethyl)-1-ethylpyrrolidine

Amisulpride EP Impurity B: 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide

Amisulpride EP Impurity D: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfonyl)-benzamide

These impurities differ in their chemical structures and properties, which can affect their behavior in pharmaceutical formulations and their potential impact on drug safety and efficacy.

生物活性

Amisulpride is an atypical antipsychotic primarily used in the treatment of schizophrenia and depressive disorders. However, its impurities, such as Amisulpride EP Impurity C, raise concerns regarding their biological activity and potential effects on safety and efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound has the molecular formula and is characterized by its unique structure that influences its biological activity. Understanding its chemical properties is essential for assessing its pharmacological effects.

Biological Activity

Mechanism of Action

Amisulpride functions primarily as a selective antagonist of dopamine D2 and D3 receptors. The impurity's interaction with these receptors can alter the pharmacodynamics of amisulpride, potentially leading to different therapeutic outcomes or side effects.

Pharmacological Effects

Research indicates that this compound may exhibit varying degrees of biological activity compared to the parent compound. Studies have shown that impurities can influence the overall pharmacological profile of drugs, including efficacy and toxicity.

Table 1: Pharmacological Profile Comparison

| Property | Amisulpride | This compound |

|---|---|---|

| Molecular Formula | ||

| D2/D3 Receptor Affinity | High | Variable |

| Side Effects | Moderate | Potentially increased |

| Therapeutic Use | Schizophrenia | Unknown |

Case Study 1: Cardiac Effects

A notable case reported reversible elevation of creatine kinase (CK) in a patient treated with amisulpride. The patient exhibited bradycardia and elevated myocardial enzymes after amisulpride administration, leading to dosage adjustments. This case highlights the potential cardiac implications associated with amisulpride and its impurities .

Table 2: Case Study Results

| Day Post-Hospitalization | CK (U/L) | CK-MB (U/L) | cTnI (U/L) | HR (bpm) |

|---|---|---|---|---|

| 1 | 230 | 20 | 0.42 | 89 |

| 17 | 13660 | 110 | 0.15 | 52 |

| 21 | 1484 | 33 | 0.1 | 54 |

| 28 | 694 | 22 | 0.2 | 75 |

This data suggests a significant adverse reaction possibly linked to the impurity's presence.

Research Findings

Recent studies have indicated that amisulpride augmentation in treatment-resistant schizophrenia may lead to enhanced efficacy but also increased side effects, particularly when combined with clozapine. A randomized controlled trial demonstrated that amisulpride augmentation resulted in better outcomes for negative symptoms but raised concerns about cardiac side effects .

特性

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-iodo-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22IN3O2/c1-3-19-6-4-5-10(19)9-18-15(20)11-7-12(16)13(17)8-14(11)21-2/h7-8,10H,3-6,9,17H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQXFWDVKMXKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。